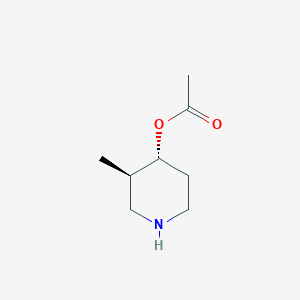
trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine is a chemical compound that belongs to the piperidine family Piperidines are a class of heterocyclic organic compounds that contain a six-membered ring with one nitrogen atom This specific compound is characterized by the presence of an acetoxy group at the 4-position and a methyl group at the 3-position on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, acetic anhydride, and methyl iodide.
Acetylation: The piperidine ring is acetylated at the 4-position using acetic anhydride in the presence of a catalyst such as pyridine. This reaction forms the acetoxy group.
Methylation: The 3-position of the piperidine ring is then methylated using methyl iodide in the presence of a base such as sodium hydride. This introduces the methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted piperidines depending on the reagent used.
Scientific Research Applications
Trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with enzymes or receptors. The methyl group can influence the compound’s binding affinity and selectivity for its targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trans-4-hydroxy-3-methyl piperidine: Similar structure but with a hydroxyl group instead of an acetoxy group.
Trans-4-acetoxy-3-ethyl piperidine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine is unique due to the specific combination of the acetoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
373603-72-6 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
[(3R,4R)-3-methylpiperidin-4-yl] acetate |
InChI |
InChI=1S/C8H15NO2/c1-6-5-9-4-3-8(6)11-7(2)10/h6,8-9H,3-5H2,1-2H3/t6-,8-/m1/s1 |
InChI Key |
GYYVIFFHOIMLGC-HTRCEHHLSA-N |
Isomeric SMILES |
C[C@@H]1CNCC[C@H]1OC(=O)C |
Canonical SMILES |
CC1CNCCC1OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















